molecular formula C21H17ClN4O2 B2889050 3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one CAS No. 1394810-30-0

3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2889050
CAS No.: 1394810-30-0
M. Wt: 392.84
InChI Key: INFXFAZXKBORHK-UHFFFAOYSA-N
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Description

3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a quinazolinone core, which is fused with a quinoline moiety, making it a unique and interesting molecule for scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of 2-chloro-6-ethoxyquinoline-3-carbaldehyde, which is then reacted with 2-methyl-3,4-dihydroquinazolin-4-one in the presence of a suitable base to form the desired product. The reaction conditions often include solvents like ethanol or methanol and catalysts such as piperidine or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the imine group, converting it into an amine.

    Substitution: The chloro group in the quinoline moiety can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

Biologically, 3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one has shown promise in various bioassays. It exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. Its ability to inhibit certain enzymes and interact with biological targets makes it a potential candidate for the treatment of diseases such as cancer and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-ethoxyquinoline: Shares the quinoline moiety but lacks the quinazolinone structure.

    3-Methyl-4-quinazolinone: Contains the quinazolinone core but lacks the quinoline moiety.

    Quinoline-3-carbaldehyde: A precursor in the synthesis of the target compound.

Uniqueness

The uniqueness of 3-{[(2-Chloro-6-ethoxyquinolin-3-yl)methylidene]amino}-2-methyl-3,4-dihydroquinazolin-4-one lies in its dual quinoline-quinazolinone structure, which imparts distinct chemical and biological properties. This dual structure allows for a broader range of interactions with biological targets and enhances its potential as a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

3-[(2-chloro-6-ethoxyquinolin-3-yl)methylideneamino]-2-methylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c1-3-28-16-8-9-18-14(11-16)10-15(20(22)25-18)12-23-26-13(2)24-19-7-5-4-6-17(19)21(26)27/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFXFAZXKBORHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C=NN3C(=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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